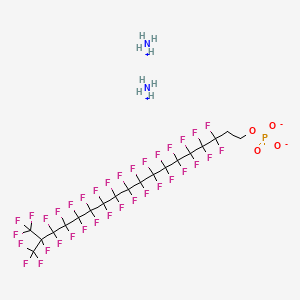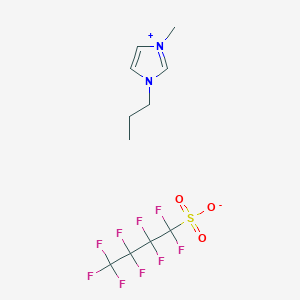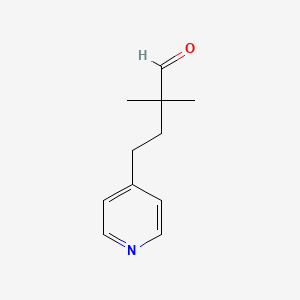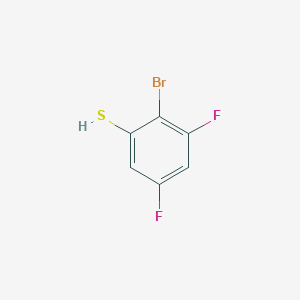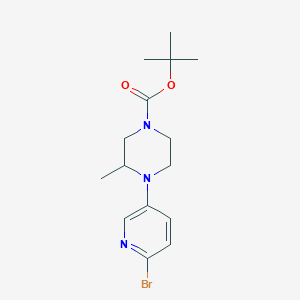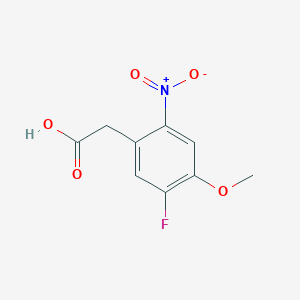
2-aminoethanol;hydron;platinum;hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;hydron;platinum;hexahydrate typically involves the reaction of hexachloroplatinic acid with 2-aminoethanol in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows: [ \text{H}_2\text{PtCl}_6 + 2 \text{C}_2\text{H}_7\text{NO} \rightarrow \text{C}_2\text{H}_8\text{NO}_7\text{Pt} + 6 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-aminoethanol;hydron;platinum;hexahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The 2-aminoethanol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of other amines or phosphines as substituting agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction may yield platinum(II) complexes .
Aplicaciones Científicas De Investigación
2-aminoethanol;hydron;platinum;hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in cancer therapy due to the known anticancer properties of platinum compounds.
Industry: It is used in catalysis and as a material for the preparation of other platinum-based compounds
Mecanismo De Acción
The mechanism of action of 2-aminoethanol;hydron;platinum;hexahydrate involves its interaction with cellular components. Platinum compounds are known to form cross-links with DNA, inhibiting DNA replication and transcription, which can lead to cell death. This mechanism is particularly relevant in the context of cancer therapy, where platinum compounds are used to target rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Diethanolamine: Another amino alcohol with similar properties but different applications.
Triethanolamine: A related compound with three ethanolamine groups, used in different industrial applications.
Hexachloroplatinic Acid: A precursor used in the synthesis of various platinum complexes.
Uniqueness
2-aminoethanol;hydron;platinum;hexahydrate is unique due to its specific coordination with platinum and its hexahydrate structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C4H28N2O8Pt+2 |
|---|---|
Peso molecular |
427.36 g/mol |
Nombre IUPAC |
2-aminoethanol;hydron;platinum;hexahydrate |
InChI |
InChI=1S/2C2H7NO.6H2O.Pt/c2*3-1-2-4;;;;;;;/h2*4H,1-3H2;6*1H2;/p+2 |
Clave InChI |
KIKACHZYCIWUJA-UHFFFAOYSA-P |
SMILES canónico |
[H+].[H+].C(CO)N.C(CO)N.O.O.O.O.O.O.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)



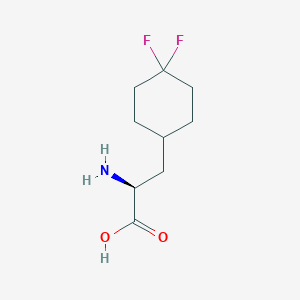
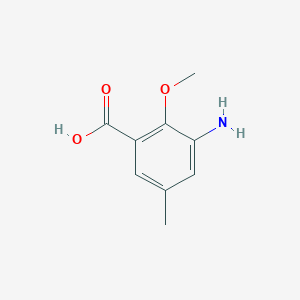
![N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide](/img/structure/B12838143.png)
